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Compound of Interest

Compound Name: 2-(methylthio)propanoic acid

CAS No.: 58809-73-7

Cat. No.: B3021617

Get Quote

Executive Summary
2-(Methylthio)propanoic acid (2-MTPA) represents a critical "pivot point" in flavor chemistry.

Structurally, it is a short-chain sulfur-substituted organic acid that exists in a delicate sensory

equilibrium. In its free acid form, it contributes pungent, savory, and dairy-associated notes

(cheesy, roasted) characteristic of surface-ripened cheeses. However, upon esterification—

specifically to ethyl 2-(methylthio)propionate—it transforms into a high-impact vector for tropical

fruit aromas, most notably pineapple.

This guide analyzes the physicochemical behavior, biogenic pathways, and analytical

quantification of 2-MTPA, providing a roadmap for researchers manipulating this molecule in

food matrices and pharmaceutical excipients.

Chemical Identity & Physicochemical Properties[1]
[2][3]
Distinct from its structural isomer 3-(methylthio)propanoic acid (a direct Strecker degradant of

methionine), 2-MTPA features the sulfur moiety on the alpha-carbon. This positional isomerism
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significantly alters its volatility, pKa, and enzymatic reactivity.

Property Data Relevance to Application

IUPAC Name
2-(methylsulfanyl)propanoic

acid

Standard nomenclature for

regulatory filing.

CAS Number 58809-73-7
Key for sourcing analytical

standards.

Formula C₄H₈O₂S MW: 120.17 g/mol .

Chirality Yes (C2 is a chiral center)

Enantiomers (R/S) may exhibit

different odor thresholds,

though often used as a

racemate.

pKa ~3.6 - 3.8 (Est.)

Exists as a non-volatile

carboxylate ion at neutral pH;

requires acidification for

volatile extraction.

Odor Threshold
Low ppb range (Matrix

dependent)

Highly potent; requires trace-

level quantification methods.

Solubility Water, Ethanol, Ethers

Amphiphilic nature allows it to

partition into both aqueous and

lipid phases in

cheese/emulsions.

Sensory Characterization: The "Aroma Switch"
The contribution of 2-MTPA to food aroma is governed by the Acid-Ester Equilibrium. This

mechanism acts as a binary switch between "Savory/Fermented" and "Fruity/Tropical."

The Free Acid (2-MTPA)
Descriptors: Pungent, cheesy, roasted onion, metallic, savory.
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Occurrence: Surface-ripened cheeses (e.g., Limburger, Munster), durian, and fermented soy

products.

Mechanism: At low pH (e.g., cheese curd), the protonated acid volatilizes, contributing to the

"sharp" nose of aged dairy.

The Esters (Ethyl/Methyl 2-methylthiopropionate)
Descriptors: Ripe pineapple, metallic fruit, sweet, tropical.

Occurrence: Pineapple (Ananas comosus), melon, and premium fruit flavorings.

Mechanism: In fruit metabolism, Alcohol Acyltransferases (AATs) esterify the free acid,

masking the carboxylic group and increasing volatility and sweetness.

Critical Insight: In drug development, 2-MTPA esters are valuable for masking sulfur-containing

active pharmaceutical ingredients (APIs) due to their structural similarity but pleasant olfactory

profile.

Biogenesis and Formation Pathways[3]
Unlike 3-(methylthio)propanoic acid, which forms directly via the Ehrlich pathway from

Methionine (Methionine

KMBA

Methional

Acid), the formation of 2-MTPA implies a different metabolic or chemical route, often involving
the methylation of alpha-mercapto precursors or specific bacterial catabolism.

Pathway Diagram
The following diagram illustrates the divergence between the "Savory" acid pathway and the

"Fruity" ester pathway.
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Figure 1: Putative biogenic and metabolic pathways connecting Methionine degradation to 2-

MTPA and its pineapple-aroma esters.

Analytical Methodology
Quantifying 2-MTPA is challenging due to its polarity, volatility, and susceptibility to oxidation. A

standard GC-MS approach often yields poor peak shapes for free acids. The following protocol

utilizes GC-PFPD (Pulsed Flame Photometric Detection) for sulfur specificity and SIDA (Stable

Isotope Dilution Assay) for accuracy.

Protocol: Quantification in Complex Matrices
(Cheese/Fruit Pulp)
Phase 1: Extraction (SDE - Simultaneous Distillation Extraction)

Sample Prep: Homogenize 50g of sample with 100mL distilled water.

Acidification: Adjust pH to < 2.0 using 1M HCl. Rationale: This protonates the carboxylate

group (COO⁻

COOH), driving the molecule into the organic phase.

Internal Standard: Spike with [²H₃]-2-(methylthio)propanoic acid (isotopic analog) to

account for recovery losses.

Extraction: Perform SDE using Dichloromethane (DCM) for 2 hours.

Phase 2: Derivatization (Methylation)
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Note: Direct injection of the free acid causes peak tailing.

Dry DCM extract over anhydrous Na₂SO₄.

Add Diazomethane (or TMS-diazomethane) in ether.

React for 30 mins at room temperature to form the methyl ester.

Concentrate under a gentle nitrogen stream to 100 µL.

Phase 3: Instrumental Analysis (GC-PFPD/MS)

Column: DB-WAX or FFAP (Polar phases preferred for sulfur compounds).

Detector: PFPD (Sulfur mode) for selectivity; MS (SIM mode) for identification.

Carrier Gas: Helium @ 1.0 mL/min.

Analytical Workflow Diagram
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Figure 2: Optimized analytical workflow for the trace quantification of 2-MTPA.

Application Case Studies
Case Study A: Flavor Reconstitution (Pineapple)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b3021617/docs?utm_src=pdf-body-img#technical-guide-2-methylthio-propanoic-acid-in-aroma-architectures
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021617?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Researchers attempting to reconstitute "fresh" vs. "canned" pineapple profiles must balance

the ester/acid ratio.

Fresh Profile: High levels of Ethyl 2-(methylthio)propionate (fruity) + Trace 2-MTPA

(complexity).

Thermal Degradation: Pasteurization (canning) hydrolyzes the ester back to the free acid.

Result: Canned pineapple often exhibits "cooked" or "sulfurous" off-notes due to the release

of free 2-MTPA and methanethiol.

Case Study B: Cheese Ripening (Smear-Ripened)
In Limburger cheese, Brevibacterium linens produces methanethiol, which reacts with

propionate precursors.

Target Profile: High 2-MTPA is desirable here.

Control: Limiting pH rise prevents excessive volatilization, keeping the aroma "rich" rather

than "ammoniated/rotten."
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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